2-(2-methyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide
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Overview
Description
2-(2-methyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with a methyl group at the 2-position and an acetamide group at the 3-position, along with a 4-methylphenyl group.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and molecular targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules for pharmaceuticals or agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution at the 2-Position:
Acetamide Formation: The acetamide group can be introduced by reacting the indole derivative with acetic anhydride in the presence of a base such as pyridine.
N-Arylation: The final step involves the N-arylation of the acetamide with 4-methylphenylboronic acid using a palladium-catalyzed cross-coupling reaction (Suzuki coupling) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted acetamide derivatives.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific biological context and the target protein.
Comparison with Similar Compounds
Similar Compounds
2-(2-methyl-1H-indol-3-yl)-N-phenyl-2-oxoacetamide: Similar structure but lacks the 4-methyl group on the phenyl ring.
2-(1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide: Similar structure but lacks the methyl group at the 2-position of the indole ring.
2-(2-methyl-1H-indol-3-yl)-N-(4-chlorophenyl)-2-oxoacetamide: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
2-(2-methyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide is unique due to the specific combination of substituents on the indole and phenyl rings. This unique structure can result in distinct biological activities and interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-7-9-13(10-8-11)20-18(22)17(21)16-12(2)19-15-6-4-3-5-14(15)16/h3-10,19H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPPGGIMBQACRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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